molecular formula C10H11FO2 B13616403 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13616403
M. Wt: 182.19 g/mol
InChI Key: VZZNKXICDOABBA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. Additionally, the prop-2-en-1-ol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol can be compared with similar compounds such as:

Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol is a compound that has garnered attention in pharmacological research due to its unique structural features and promising biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F O2, with a molecular weight of approximately 182.19 g/mol. The compound features a prop-2-en-1-ol structure attached to a phenyl ring that includes both a fluorine atom at the meta position and a methoxy group at the para position. This specific arrangement influences its chemical properties and biological activities significantly.

Pharmacological Studies

This compound has shown various biological activities, particularly in the realms of anti-inflammatory and potential anticancer properties. Preliminary studies suggest that it may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibits inflammatory pathways
AnticancerPotential activity against cancer cell lines
Enzyme InteractionForms hydrogen bonds with biological macromolecules

Research indicates that the presence of the fluorine atom and the methoxy group enhances the compound's ability to interact with enzymes and receptors. Molecular docking studies have shown that this compound can form hydrogen bonds with key amino acids in target proteins, which may enhance its bioavailability and efficacy .

Case Studies

In a comparative analysis involving various chalcone derivatives, it was observed that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. This suggests that modifications in the phenyl ring can influence anticancer activity .

Synthesis

The synthesis of this compound typically involves treating 3-fluoro-4-methoxybenzaldehyde with an alkene in the presence of a base, followed by reduction steps to yield the desired alcohol product. This synthetic route highlights its accessibility for further research and development.

Comparative Analysis with Similar Compounds

Understanding the structural similarities and differences with related compounds can provide insights into its unique biological activities. Below is a comparison table highlighting similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-(4-Methoxyphenyl)-prop-2-en-1-olC10H12O2Lacks fluorine; focuses on methoxy activity
4-FluoroanilineC6H6F NContains amino group; different reactivity
3-Fluoro-4-hydroxyphenylpropeneC10H10F OHydroxy group instead of methoxy
1-(4-Methoxyphenyl)prop-2-en-1-oneC10H10O2Ketone instead of alcohol; different reactivity

The unique combination of functional groups in this compound enhances its potential as a pharmaceutical agent by modifying electronic properties and molecular interactions compared to similar compounds.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3

InChI Key

VZZNKXICDOABBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)O)F

Origin of Product

United States

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